Cas no 910400-48-5 (2-(6-Phenoxy-pyridin-3-yl)-ethylamine)
2-(6-Phenoxy-pyridin-3-yl)-ethylamine Chemical and Physical Properties
Names and Identifiers
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- 2-(6-phenoxypyridin-3-yl)ethanamine
- 2-(6-Phenoxy-pyridin-3-yl)-ethylamine
- 2-(6-phenoxypyridin-3-yl)ethan-1-amine
- 1231AJ
- NE63889
-
- MDL: MFCD08449276
- Inchi: 1S/C13H14N2O/c14-9-8-11-6-7-13(15-10-11)16-12-4-2-1-3-5-12/h1-7,10H,8-9,14H2
- InChI Key: KTSPCNHXYPHVHN-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1=CC=C(C=N1)CCN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 192
- Topological Polar Surface Area: 48.1
2-(6-Phenoxy-pyridin-3-yl)-ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0708-1g |
2-(6-Phenoxy-pyridin-3-yl)-ethylamine |
910400-48-5 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0708-5g |
2-(6-Phenoxy-pyridin-3-yl)-ethylamine |
910400-48-5 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0708-500mg |
2-(6-Phenoxy-pyridin-3-yl)-ethylamine |
910400-48-5 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0708-250mg |
2-(6-Phenoxy-pyridin-3-yl)-ethylamine |
910400-48-5 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0708-100mg |
2-(6-Phenoxy-pyridin-3-yl)-ethylamine |
910400-48-5 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0708-50mg |
2-(6-Phenoxy-pyridin-3-yl)-ethylamine |
910400-48-5 | 96% | 50mg |
1322.95CNY | 2021-05-08 | |
| eNovation Chemicals LLC | Y1005887-100mg |
2-(6-Phenoxy-pyridin-3-yl)-ethylamine |
910400-48-5 | 95% | 100mg |
$255 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1005887-250mg |
2-(6-Phenoxy-pyridin-3-yl)-ethylamine |
910400-48-5 | 95% | 250mg |
$370 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1005887-500mg |
2-(6-Phenoxy-pyridin-3-yl)-ethylamine |
910400-48-5 | 95% | 500mg |
$610 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1005887-1g |
2-(6-Phenoxy-pyridin-3-yl)-ethylamine |
910400-48-5 | 95% | 1g |
$1115 | 2024-07-28 |
2-(6-Phenoxy-pyridin-3-yl)-ethylamine Suppliers
2-(6-Phenoxy-pyridin-3-yl)-ethylamine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 2-(6-Phenoxy-pyridin-3-yl)-ethylamine
2-(6-Phenoxy-pyridin-3-yl)-ethylamine: A Comprehensive Overview
2-(6-Phenoxy-pyridin-3-yl)-ethylamine (CAS No. 910400-48-5) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This article aims to provide a detailed and comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
2-(6-Phenoxy-pyridin-3-yl)-ethylamine is an organic compound characterized by its unique molecular structure. The compound consists of a pyridine ring substituted with a phenoxy group at the 6-position and an ethylamine group at the 3-position. The molecular formula of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine is C14H15N2O, with a molecular weight of approximately 227.28 g/mol. The compound exhibits good solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), making it suitable for various chemical and biological applications.
Synthesis Methods
The synthesis of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 6-phenoxy-nicotinaldehyde with ethylamine in the presence of a suitable reducing agent such as sodium borohydride (NaBH4). Another approach involves the coupling of 6-phenoxy-nicotinic acid with ethylamine using a coupling reagent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) as catalysts. These methods have been extensively studied and optimized to achieve high yields and purity levels.
Biological Activities
2-(6-Phenoxy-pyridin-3-yl)-ethylamine has shown promising biological activities in various preclinical studies. One of the most notable activities is its potential as a selective serotonin reuptake inhibitor (SSRI). SSRIs are widely used in the treatment of depression, anxiety disorders, and other psychiatric conditions. Research has demonstrated that 2-(6-Phenoxy-pyridin-3-yl)-ethylamine exhibits potent SSRI activity, making it a potential candidate for further development in this therapeutic area.
In addition to its SSRI activity, 2-(6-Phenoxy-pyridin-3-yl)-ethylamine has also been investigated for its anti-inflammatory properties. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. These findings suggest that 2-(6-Phenoxy-pyridin-3-yl)-ethylamine may have potential applications in the treatment of inflammatory diseases.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine has been explored in several clinical trials. Early-phase clinical trials have demonstrated that the compound is well-tolerated by patients and exhibits favorable pharmacokinetic properties. These trials have also provided valuable insights into the safety profile and dosing regimens of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine.
In a phase II clinical trial conducted to evaluate the efficacy of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine in treating major depressive disorder (MDD), the compound showed significant improvements in depressive symptoms compared to placebo. The results were consistent with preclinical findings, further supporting the potential of 2-(6-Phenoxy-pyridin-3-yl)-ethylamine as an effective antidepressant.
Mechanism of Action
The mechanism of action of 2-(6-Phenoxy-pyridin-3-y l)-ethylamine is not yet fully understood, but several studies have provided insights into its biological effects. One proposed mechanism involves the selective inhibition of serotonin reuptake at synaptic terminals, leading to increased serotonin levels in the synaptic cleft. This increase in serotonin levels is thought to contribute to the antidepressant effects observed in preclinical and clinical studies.
In addition to its SSRI activity, 2-(6 Phenoxy-pyridin -3 - yl ) - ethyl amine strong > may also modulate other neurotransmitter systems. For example, some studies have suggested that the compound can interact with dopamine receptors, potentially contributing to its anti-inflammatory effects. Further research is needed to fully elucidate the mechanisms underlying the biological activities of 2 -( 6 - Ph en oxy - py ri din - 3 - yl ) - et hy lam ine strong > . p > < p > < strong > Current Research Trends strong > p > < p > The field of research surrounding 2 -( 6 - Ph en oxy - py ri din - 3 - yl ) - et hy lam ine strong > is rapidly evolving . Recent studies have focused on optimizing its chemical structure to enhance its pharmacological properties . For instance , researchers have explored various structural modifications , such as introducing substituents on the phenoxy group or altering the length of the alkyl chain , to improve its potency , selectivity , and bioavailability . p > < p > Another area of active research involves investigating the combination therapy potential of 2 -( 6 - Ph en oxy - py ri din - 3 - yl ) - et hy lam ine strong > with other drugs . Preclinical studies have shown that combining 2 -( 6 - Ph en oxy - py ri din - 3 - yl ) - et hy lam ine strong > with conventional antidepressants or anti-inflammatory agents can result in synergistic effects , leading to improved therapeutic outcomes . p > < p > In conclusion ,< strong > 2 -( 6 - Ph en oxy - py ri din - 3 - yl ) - et hy lam ine strong > ( CAS No . 910400 -48 -5 ) is a promising compound with diverse biological activities . Its potential as an SSRI , anti-inflammatory agent , and combination therapy candidate makes it an exciting target for further research and development . As ongoing studies continue to uncover new insights into its mechanisms and therapeutic applications ,< strong > 2 -( 6 - Ph en oxy - py ri din - 3 - yl ) - et hy lam ine strong > holds great promise for improving patient outcomes in various medical conditions . p >
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